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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862 Get Quote

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer

desirable pharmacokinetic properties such as improved aqueous solubility and oral

bioavailability.[1] The introduction of an N-methyl group and a hydroxyethyl chain, as seen in 2-

(4-methylpiperazin-1-yl)ethanol, creates a versatile building block with multiple points for further

functionalization. This tertiary amine with a primary alcohol functionality is a key intermediate in

the synthesis of a wide range of biologically active molecules, from anticancer agents to central

nervous system drugs.[1][2] This guide provides a detailed overview of its chemical properties,

synthesis, analytical characterization, and safe handling for researchers and drug development

professionals.

Physicochemical Properties
2-(4-methylpiperazin-1-yl)ethanol is typically supplied as a light brown oil or liquid at room

temperature.[3] Its key properties are summarized in the table below.
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Property Value Source(s)

CAS Number 5464-12-0 [4]

Molecular Formula C₇H₁₆N₂O [4][5]

Molecular Weight 144.22 g/mol [4]

Physical Form Liquid / Light Brown Oil [3]

Storage Temperature Room Temperature

Topological Polar Surface Area

(TPSA)
26.7 Å² [4]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 2 [6]

Synthesis and Mechanistic Insights
The most common laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethanol involves the

nucleophilic substitution of a haloethanol with N-methylpiperazine.[3] This approach is efficient

and utilizes readily available starting materials.

Synthetic Protocol: N-alkylation of 1-Methylpiperazine
This protocol describes the synthesis via the reaction of 1-methylpiperazine with 2-

bromoethanol.

Step-by-Step Methodology:

To a reaction flask, add 1-methylpiperazine (1.26 g, 13 mmol) and anhydrous ethanol (150

µL).

Add potassium carbonate (5.0 g, 36 mmol) to the mixture. This inorganic base acts as a

proton scavenger for the hydrobromic acid byproduct formed during the reaction, driving the

equilibrium towards the product.
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Slowly add 2-bromoethanol (2.36 g, 19 mmol) dropwise to the stirring mixture. An excess of

the alkylating agent is used to ensure complete conversion of the starting piperazine.

Heat the reaction mixture under reflux for 18 hours. The elevated temperature is necessary

to overcome the activation energy of the nucleophilic substitution reaction.

After cooling to room temperature, filter the mixture to remove the insoluble potassium

bromide salt and excess potassium carbonate.

Remove the ethanol solvent from the filtrate by rotary evaporation.

The resulting residue can be further purified by treating it with a solvent mixture such as

acetone/dichloromethane to precipitate any remaining inorganic salts, followed by filtration

and solvent removal to yield the final product as a light brown oil.[3]
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Figure 1: Synthetic workflow for 2-(4-methylpiperazin-1-yl)ethanol.

Alternative Synthetic Routes
For the core N-(2-hydroxyethyl)piperazine structure, industrial processes often avoid starting

with piperazine itself. One patented method involves the reductive alkylation and cyclization of

monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-
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chromium catalyst.[7][8] This approach builds the heterocyclic ring and adds the side chain in a

single process, offering a potentially more atom-economical route for large-scale production.

Analytical Characterization
A combination of spectroscopic methods is used to confirm the structure and purity of 2-(4-

methylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation. The spectrum of 2-(4-methylpiperazin-1-

yl)ethanol has distinct signals that correspond to each part of the molecule.

¹H NMR Data (CDCl₃):[3]

δ 3.61 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl

group (-CH₂-OH). The triplet splitting pattern arises from coupling to the adjacent two protons

of the ethyl chain.

δ 2.56 (t, 2H): A triplet for the two protons on the carbon of the ethyl chain attached to the

piperazine nitrogen (-N-CH₂-). This signal is also split into a triplet by the adjacent methylene

group.

δ 2.3-2.7 (br m, 8H): A broad multiplet that accounts for the eight protons on the four

methylene groups of the piperazine ring. The complexity arises from the overlapping signals

and their various couplings.

δ 2.18 (s, 3H): A sharp singlet representing the three protons of the N-methyl group (-N-

CH₃). The absence of adjacent protons results in a singlet.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using

electrospray ionization (ESI), the compound is typically observed as the protonated molecular

ion.

MS-ESI: A molecular ion peak is observed at m/z 145 [M+H]⁺, which confirms the molecular

weight of 144.22 g/mol .[3][4]
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Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorptions:

~3400 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration

of the alcohol, broadened due to hydrogen bonding.

~2940-2800 cm⁻¹ (strong): Absorptions due to C-H stretching of the alkane-like methyl and

methylene groups.[9]

~1100-1000 cm⁻¹ (strong): A C-O stretching vibration from the primary alcohol group.
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Figure 2: Analytical workflow for compound characterization.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-

(4-methylpiperazin-1-yl)ethanol. It is classified as a hazardous substance.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[10] Wear

appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves,

and a lab coat.[10][11] Avoid breathing vapors. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room

temperature.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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